

An In-depth Technical Guide to the Physical Properties of Cupric Acetate Monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cupric acetate monohydrate*

Cat. No.: *B043907*

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical properties of **cupric acetate monohydrate** ($\text{Cu}(\text{CH}_3\text{COO})_2 \cdot \text{H}_2\text{O}$). It is intended to serve as a detailed resource for professionals in research and development who utilize this compound. The guide encompasses a structured presentation of quantitative data, detailed experimental methodologies for property determination, and a logical visualization of its thermal decomposition pathway.

General Description

Cupric acetate monohydrate, also known as copper(II) acetate monohydrate, is an inorganic salt that presents as a blue-green or dark green crystalline solid.^{[1][2][3]} It is an organic compound, specifically a salt of the transition metal copper and acetic acid, which crystallizes from aqueous solutions as a monohydrate.^[4] The compound is noted to be odorless, though some sources describe it as having a faint acetic acid odor.^{[3][5]} It is soluble in water and alcohol, and slightly soluble in ether and glycerol.^{[5][6][7]} **Cupric acetate monohydrate** has a dimeric "paddle-wheel" structure where two copper atoms are bridged by four acetate ligands.^[6] This unique structure results in interesting magnetic properties, with a significant decrease in magnetic moment at low temperatures.^[6]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of **cupric acetate monohydrate**, compiled from various sources for ease of comparison.

Property	Value
Molecular Formula	$(CH_3COO)_2Cu \cdot H_2O$ or $C_4H_8CuO_5$
Formula Weight	199.65 g/mol
Appearance	Blue-green or dark green crystalline solid/powder
Density	1.882 g/cm ³ at 20 °C
Melting Point	115 °C (decomposes)
Decomposition Temperature	Begins around 225-250 °C
Boiling Point	240 °C
Solubility in Water	7.2 g/100 mL at 20 °C (cold water)[2][3][6] 20 g/100 mL (hot water)[6]
pH	5.2 - 5.5 (20 g/L in H ₂ O at 20 °C)
Crystal Structure	Monoclinic
Refractive Index (n _D)	1.545
Magnetic Properties	Paramagnetic, exhibits antiferromagnetic coupling between copper centers.

Data compiled from sources[1][2][3][4][5][6][8][9].

Experimental Protocols for Property Determination

The characterization of **cupric acetate monohydrate** involves a range of analytical techniques. The methodologies for determining key specifications are detailed below.

This method determines the percentage of **cupric acetate monohydrate** by measuring the oxidative capacity of the Cu(II) ion.

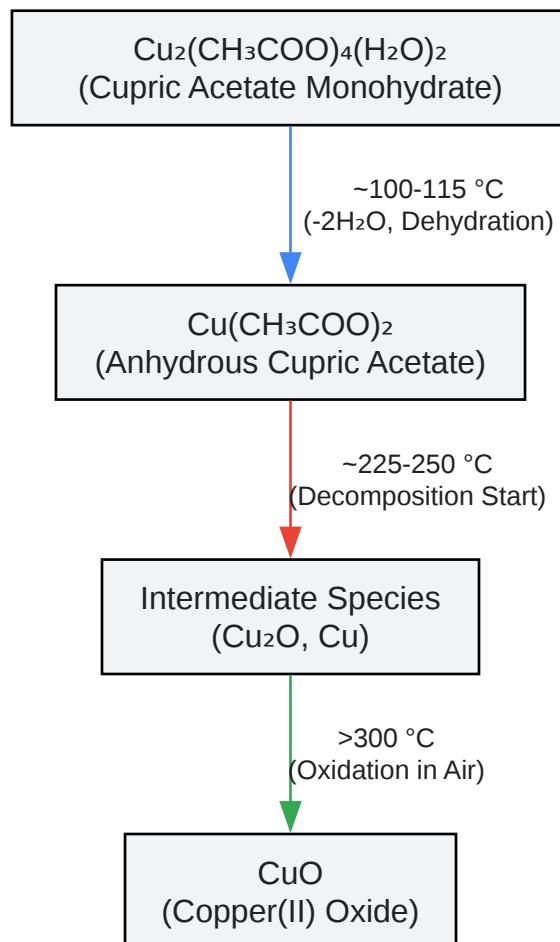
- Sample Preparation: Accurately weigh approximately 0.8 g of the sample and dissolve it in 50 mL of deionized water.
- Reagent Addition: Add 4 mL of glacial acetic acid, 1 mL of 10% sulfuric acid, and 3 g of potassium iodide (KI) to the solution. The Cu(II) ions oxidize the iodide ions to iodine (I₂).
- Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.
- Endpoint Detection: As the endpoint is approached (the solution turns a pale yellow), add 3 mL of starch indicator solution and approximately 2 g of potassium thiocyanate (KSCN). The solution will turn deep blue. Continue the titration until the blue color disappears.
- Calculation: One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.01996 g of (CH₃COO)₂Cu·H₂O.[2]

This gravimetric method quantifies any substances that do not dissolve in a specified solvent system.

- Sample Dissolution: Dissolve 10 g of the sample in a solution containing 150 mL of deionized water and 1 mL of glacial acetic acid.
- Filtration: Heat the solution to boiling and digest in a covered beaker on a steam bath for one hour. Filter the hot solution through a tared filtering crucible.
- Washing and Drying: Wash the residue thoroughly with hot water and dry the crucible at 105 °C to a constant weight.
- Calculation: The weight of the residue represents the insoluble matter. The filtrate can be reserved for the sulfate test.[2]

TGA is used to study the thermal stability and decomposition pathway of the compound.

- Instrumentation: A thermogravimetric analyzer is used, which measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., air or an inert gas like argon).[10]


- Procedure: A small, accurately weighed sample of **cupric acetate monohydrate** is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from 25 °C to 900 °C).[10]
- Analysis: The resulting TGA curve plots mass loss against temperature. The decomposition process typically occurs in distinct stages:
 - Dehydration: The first mass loss, occurring between approximately 100-115 °C, corresponds to the loss of the water of hydration.[11][12]
 - Decomposition: The second stage, starting around 225-250 °C, involves the decomposition of the anhydrous copper acetate into copper oxides (CuO, Cu₂O) and potentially metallic copper, depending on the atmosphere.[10][11][13][14]

XRD is the definitive method for determining the crystal structure of a solid.

- Sample Preparation: A fine powder of the crystalline material is prepared.
- Instrumentation: The sample is placed in a diffractometer, which directs a beam of X-rays onto the sample.
- Data Collection: As the sample is rotated, the X-rays are diffracted by the crystal lattice planes. A detector records the angles and intensities of the diffracted beams.
- Analysis: The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid. For **cupric acetate monohydrate**, the pattern confirms a monoclinic crystal structure.[6] In-situ XRD can also be used to track structural changes during thermal decomposition, identifying the phases formed at different temperatures.[12]

Visualization of Thermal Decomposition Pathway

The thermal decomposition of **cupric acetate monohydrate** follows a predictable pathway, which is crucial for applications involving heating, such as catalyst preparation or nanoparticle synthesis.[10] The following diagram illustrates this logical process.

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of **cupric acetate monohydrate**.

Conclusion

This guide has detailed the fundamental physical properties of **cupric acetate monohydrate**, presenting quantitative data in a structured format and outlining the experimental protocols used for their determination. The compound's well-defined thermal decomposition, crystal structure, and unique magnetic characteristics are critical parameters for its application in chemical synthesis, materials science, and drug development. The provided information serves as a foundational reference for researchers and scientists, facilitating the effective and safe utilization of this versatile coordination compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cupric acetate monohydrate | C4H8CuO5 | CID 165397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper(II) acetate - Sciencemadness Wiki [sciemadness.org]
- 4. Copper(II) acetate - Crystal growing [en.crystals.info]
- 5. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]
- 6. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 7. [americanelements.com](https://www.americanelements.com) [americanelements.com]
- 8. Copper (II) Acetate Monohydrate - CAS 6046-93-1 [prochemonline.com]
- 9. Copper(II) acetate monohydrate cryst. EMPLURA 6046-93-1 [sigmaaldrich.com]
- 10. [ergipark.org.tr](https://www.ergipark.org.tr) [ergipark.org.tr]
- 11. [scielo.br](https://www.scielo.br) [scielo.br]
- 12. Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism [scirp.org]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. [asianpubs.org](https://www.asianpubs.org) [asianpubs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Cupric Acetate Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043907#physical-properties-of-cupric-acetate-monohydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com